isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-5-7-13(19)8-6-12/h5-9,11,15H,1-4H3 |
InChI Key |
BVYVNTRHSOZEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using microwave-assisted techniques. This approach offers several advantages, including reduced reaction times, improved yields, and enhanced safety . The use of green chemistry principles, such as employing vanadium oxide loaded on fluorapatite as a catalyst, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can simplify the molecule, making it easier to study its core structure.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile, carbon disulfide, and various aldehydes . Reaction conditions often involve room temperature settings, ultrasonic activation, or microwave irradiation to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various thiazolopyrimidine derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biological pathways, including the NF-kB inflammatory pathway . This modulation can lead to anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide
- 2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide
Uniqueness
Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its significance in scientific studies.
Q & A
Q. What synthetic routes are most effective for preparing isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
The compound can be synthesized via cyclocondensation reactions. For example, analogs are synthesized by refluxing precursors (e.g., thiazolopyrimidine intermediates) with substituted benzaldehydes in acetic acid/acetic anhydride mixtures, using sodium acetate as a catalyst. Reaction optimization includes solvent selection (e.g., glacial acetic acid for protonation), temperature control (~100–120°C), and 8–10 hours of reflux to achieve yields >75%. Recrystallization from ethyl acetate/ethanol (3:2) improves purity .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- X-ray crystallography confirms the thiazolopyrimidine core’s puckered conformation and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding patterns (e.g., C–H···O interactions) stabilize crystal packing .
- NMR/IR spectroscopy identifies key functional groups: ester carbonyl (~1700 cm⁻¹), oxo groups (~1650 cm⁻¹), and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR). 13C NMR resolves substituent effects on electron density .
Q. What in vitro assays are suitable for preliminary biological screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified targets.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) guide SAR development .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity and electronic properties?
- Electron-withdrawing groups (e.g., 4-chlorophenyl at the 5-position) enhance electrophilicity, potentially improving target binding.
- Benzylidene substituents at the 2-position (e.g., 2,4-dichloro vs. 3,4-dimethoxy) alter steric bulk and π-π stacking. For example, 2,4,6-trimethoxybenzylidene increases steric hindrance but may improve solubility .
- Methodology : DFT calculations (e.g., Mulliken charges) and Hammett σ constants quantify electronic effects. Bioactivity correlations are tested via multivariate regression .
Q. How can data contradictions in SAR studies be resolved?
Discrepancies often arise from:
- Substituent regiochemistry : 3,4-Dimethoxyphenyl (meta/para) vs. 2,4-dichlorophenyl (ortho/para) at the 5-position alters steric and electronic profiles.
- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies. Compare results across analogs to isolate key interactions .
Q. What strategies optimize reaction yields for analogs with bulky substituents?
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate cyclization.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yields by 15–20% for sterically hindered derivatives .
Q. How does the compound’s crystal packing affect its physicochemical properties?
- Hydrogen-bonded chains along the c-axis (observed in X-ray structures) increase thermal stability (TGA analysis shows decomposition >250°C).
- Flattened boat conformation of the thiazolopyrimidine ring (C5 deviation: 0.224 Å) influences solubility and melting point (427–428 K) .
Methodological Challenges and Solutions
Q. What computational approaches predict metabolic stability for this compound?
- In silico tools : SwissADME predicts CYP450 metabolism sites. Prioritize derivatives with low topological polar surface area (TPSA < 90 Ų) for improved membrane permeability.
- Metabolite identification : LC-MS/MS with human liver microsomes identifies oxidation (e.g., hydroxylation at the 4-chlorophenyl group) and ester hydrolysis .
Q. How can regioselective functionalization be achieved at the thiazolopyrimidine core?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position, followed by electrophilic quenching (e.g., iodomethane for methylation).
- Cross-coupling : Suzuki-Miyaura reactions install aryl groups at the 7-position using Pd(OAc)₂/XPhos catalysts .
Tables
Q. Table 1. Substituent Effects on Bioactivity
| Position | Substituent | Electronic Effect | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 2 | 2,4,6-Trimethoxy | Electron-donating | 12.3 ± 1.2 (HeLa) |
| 2 | 3-Chloro | Electron-withdrawing | 8.7 ± 0.9 (HeLa) |
| 5 | 4-Chlorophenyl | Moderate EWG | 10.5 ± 1.1 (HeLa) |
| 5 | 3,4-Dimethoxyphenyl | Electron-donating | 15.8 ± 1.4 (HeLa) |
Q. Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 8.21 Å, b = 10.94 Å, c = 12.73 Å |
| Dihedral angle (thiazole/benzene) | 80.94° |
| Hydrogen bonds | C11–H11···O2 (2.57 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
